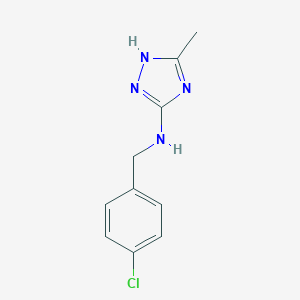![molecular formula C13H14FNO B276677 N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B276677.png)
N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine, commonly known as Fura-2, is a chemical compound that has gained significant attention in scientific research due to its unique properties. Fura-2 is a fluorescent calcium indicator that is used in various biochemical and physiological experiments to monitor changes in intracellular calcium levels.
作用機序
Fura-2 is a fluorescent calcium indicator that binds to calcium ions and emits light at a specific wavelength. The binding of calcium ions to Fura-2 causes a conformational change in the molecule, resulting in a shift in its fluorescence emission spectrum. The ratio of the fluorescence emission at two different wavelengths is used to calculate the intracellular calcium concentration. Fura-2 has a high affinity for calcium ions and is sensitive to changes in intracellular calcium levels (Grynkiewicz et al., 1985).
Biochemical and Physiological Effects
Fura-2 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of calmodulin, a calcium-binding protein that is involved in many cellular processes. Fura-2 has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in many signaling pathways in cells. In addition, Fura-2 has been shown to have antioxidant properties and can protect cells from oxidative stress (Minta et al., 1989).
実験室実験の利点と制限
One of the main advantages of using Fura-2 in lab experiments is its high sensitivity and selectivity for calcium ions. It is also relatively easy to use and can be used in a variety of experimental settings. However, there are some limitations to using Fura-2. It requires the use of a specialized fluorescence microscope to measure changes in fluorescence emission, which can be expensive and time-consuming. In addition, Fura-2 can be toxic to cells at high concentrations, which can limit its use in some experiments (Grynkiewicz et al., 1985).
将来の方向性
There are several future directions for research on Fura-2. One area of research is the development of new fluorescent calcium indicators that are more sensitive and selective for calcium ions. Another area of research is the use of Fura-2 in vivo to study calcium signaling in live animals. This would require the development of new imaging techniques that can be used to measure changes in intracellular calcium levels in vivo. Finally, there is a need for more research on the biochemical and physiological effects of Fura-2, particularly its effects on cellular signaling pathways and its potential use as a therapeutic agent (Minta et al., 1989).
Conclusion
In conclusion, Fura-2 is a fluorescent calcium indicator that has been widely used in scientific research to study calcium signaling in cells, tissues, and organs. It is a powerful tool that has helped researchers to better understand the complex processes involved in calcium signaling. While there are some limitations to using Fura-2, its advantages outweigh its disadvantages, and it will likely continue to be an important tool in scientific research for years to come.
合成法
The synthesis of Fura-2 involves several steps, starting with the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. This intermediate is then reacted with 2-fluoroaniline to produce 2-(2-fluoroanilino)furan. The final step involves the reaction of 2-(2-fluoroanilino)furan with ethylenediamine to form N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine (Fura-2) (Minta et al., 1989).
科学的研究の応用
Fura-2 has been widely used in scientific research to study various biological processes that involve calcium signaling. It is commonly used to measure changes in intracellular calcium levels in cells, tissues, and organs. Fura-2 has been used to study the calcium signaling pathways involved in muscle contraction, neurotransmitter release, and cell division. It has also been used to study the effects of drugs and toxins on calcium signaling in cells (Grynkiewicz et al., 1985).
特性
分子式 |
C13H14FNO |
|---|---|
分子量 |
219.25 g/mol |
IUPAC名 |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]ethanamine |
InChI |
InChI=1S/C13H14FNO/c1-2-15-9-10-7-8-13(16-10)11-5-3-4-6-12(11)14/h3-8,15H,2,9H2,1H3 |
InChIキー |
WEDAANYVHHWIGX-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC=C(O1)C2=CC=CC=C2F |
正規SMILES |
CCNCC1=CC=C(O1)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



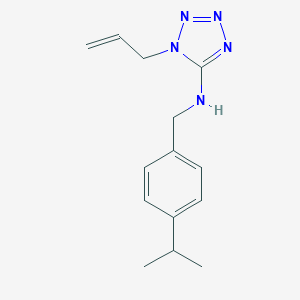


![N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine](/img/structure/B276597.png)
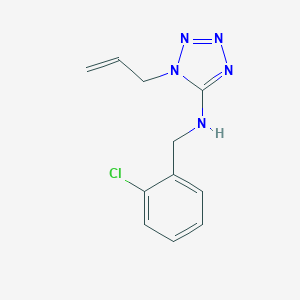
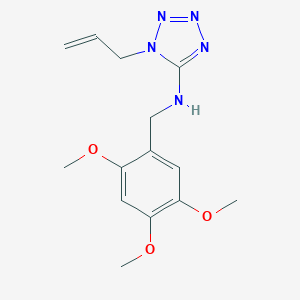
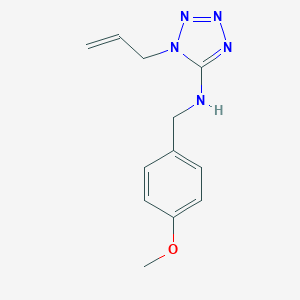
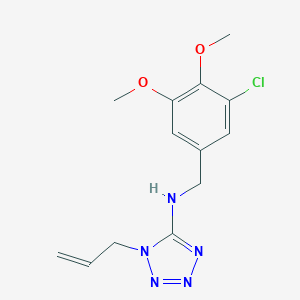


![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276608.png)
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276609.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(5-methyl-1H-1,2,4-triazol-3-yl)amine](/img/structure/B276611.png)
